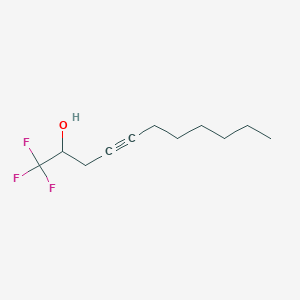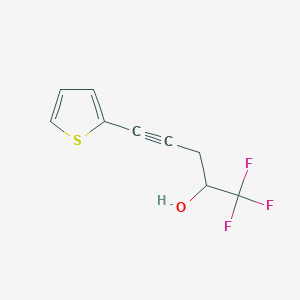![molecular formula C10H20N2O2 B1485746 trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol CAS No. 2165650-37-1](/img/structure/B1485746.png)
trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol, also known as trans-2-HPCE, is an organic compound with a variety of uses in scientific research. It is a cyclic molecule that contains a hydroxyethyl group and a piperazine group. The compound has been studied for its potential applications in organic synthesis, as a reagent, and as a catalyst. Additionally, trans-2-HPCE has been investigated for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Aplicaciones Científicas De Investigación
Biopharmaceutical Manufacturing
This compound is utilized in the downstream processing of biopharmaceuticals. It acts as a buffer substance in chromatography, which is crucial for the purification of biological products. Its buffering capacity ensures the stability of the pH during the separation process, which is vital for maintaining the integrity and activity of biopharmaceutical compounds .
Cell Culture
In cell culture systems, especially mammalian cell cultures, maintaining the correct pH is essential for cell growth and function. This compound serves as a buffering agent in cell culture media, providing a stable environment that mimics physiological conditions, thereby supporting optimal cell health and replication .
Molecular Biology
In molecular biology, especially in techniques such as electrophoresis and electroporation, “trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol” is used as a running buffer. It maintains a consistent pH during the process, which is critical for the resolution and transfer of nucleic acids and proteins .
Bioassays
The compound is also employed in various bioassays, including Bradford or bicinchoninic acid (BCA) assays, which are used to measure protein concentration. Its buffering properties help maintain the pH for optimal reaction conditions and accurate measurements .
Drug Formulation
In the field of drug formulation, this compound is used in the preparation of buffer solutions that are essential for maintaining the stability and solubility of drugs. It helps in creating an ideal environment that prevents degradation and preserves the efficacy of pharmaceuticals .
Enzyme Reactions
Enzymatic studies often require precise pH conditions for the enzymes to function correctly. “trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol” is used to buffer solutions in enzyme assays, ensuring that the enzymatic activity is accurately assessed without interference from pH fluctuations .
Metal Ion Studies
This compound finds application in studies involving metal ions. It can substitute for Tris and phosphate buffers, which may interact with metal ions, thus providing a more inert environment for studying the true behavior of metal ions in biological systems .
Tumor Research
In cancer research, specifically in the study of tumor growth inhibition, derivatives of this compound have shown promise. They can generate nitric oxide when metabolized by certain enzymes, which has been observed to have an inhibitory effect on tumor growth in conditions like human prostate cancer and leukemia .
Propiedades
IUPAC Name |
(1R,2R)-2-[4-(2-hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c13-8-7-11-3-5-12(6-4-11)9-1-2-10(9)14/h9-10,13-14H,1-8H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOVTRMXPEJOO-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCN(CC2)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCN(CC2)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[4-(2-Hydroxyethyl)piperazin-1-yl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-[Ethyl(2-hydroxyethyl)amino]cyclobutan-1-ol](/img/structure/B1485664.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}-4-methylphenol](/img/structure/B1485665.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)
![(3R,4R)-4-[(4-chlorophenyl)sulfanyl]oxolan-3-ol](/img/structure/B1485670.png)
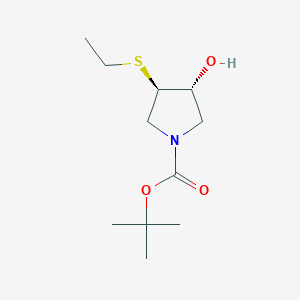
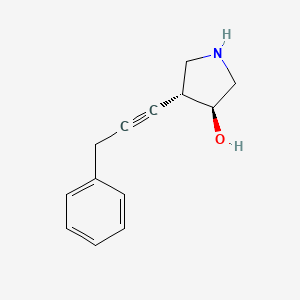
![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
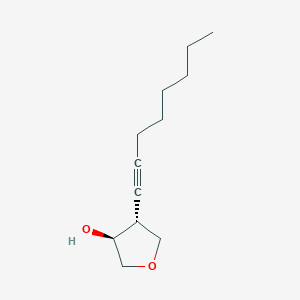
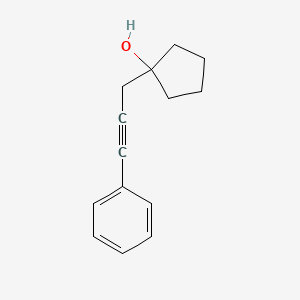
![1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485680.png)
